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molecular formula C7H3Cl3F3N B3033715 3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine CAS No. 114431-96-8

3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine

Cat. No. B3033715
M. Wt: 264.5 g/mol
InChI Key: BQYJIDXRAQIUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04739070

Procedure details

2,3-Dichloro-5-(trifluoromethyl)pyridine (43.2 g, 0.20 mole) was dissolved in 140 g (1.17 mole) of chloroform and 105 g of N-methylpyrrolidone. Sodium hydroxide (40 g of 50 percent aqueous solution, 0.5 mole) was added with stirring and the mixture was allowed to stir for 20 hours at room temperature. Another 10 g of 50 percent aqueous sodium hydroxide was added and stirring was continued. After 27 total hours a large excess of water was added. The resulting aqueous layer was removed and the organic layer was concentrated on a rotary evaporator under reduced pressure to obtain an oil containing the title compound. The oil was distilled in a fractionating column and the product fractions washed with dilute aqueous sodium carbonate to obtain 18.8 g of the title compound (35.5 percent of theory) having 97 percent purity by gas chromatography. The product, which was identified by its mass spectrum (parent peak at 263 mass units) and gas chromatographic parameters (compared with an authentic standard), had a boiling point of 108°-114° C. at 19 mm Hg pressure. Approximately 17.5 g of unreacted 2,3-dichloro-5-(trifluoromethyl)pyridine was also recovered.
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
105 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[CH:13](Cl)([Cl:15])[Cl:14].[OH-].[Na+].O>CN1CCCC1=O>[Cl:8][C:7]1[C:2]([CH:13]([Cl:15])[Cl:14])=[N:3][CH:4]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
43.2 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)C(F)(F)F
Name
Quantity
140 g
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
105 g
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 20 hours at room temperature
Duration
20 h
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The resulting aqueous layer was removed
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated on a rotary evaporator under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain an oil

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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